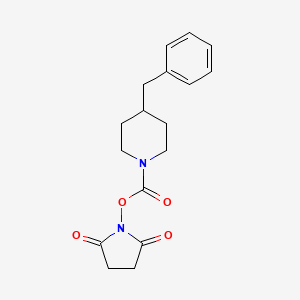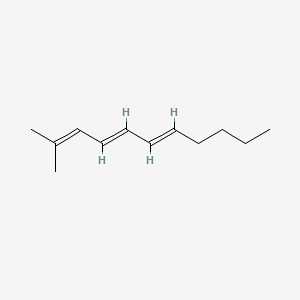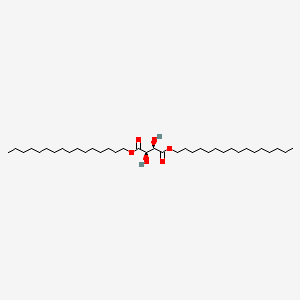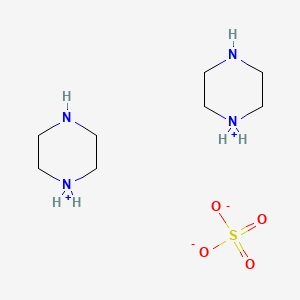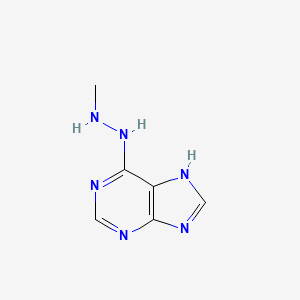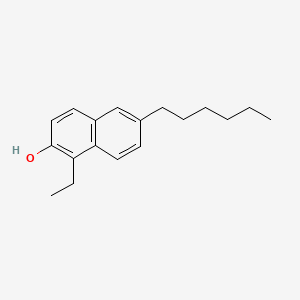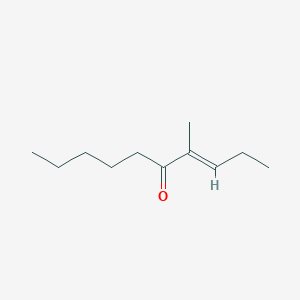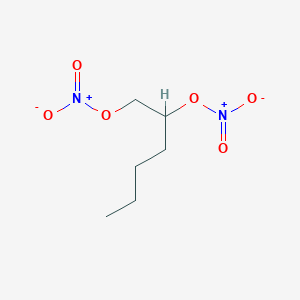
1,2-Hexanediol, dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hexandiol dinitrate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of 1,2-hexanediol, where both hydroxyl groups are replaced by nitrate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Hexandiol dinitrate can be synthesized through the nitration of 1,2-hexanediol. The nitration process typically involves the reaction of 1,2-hexanediol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid decomposition and ensure high yield.
Industrial Production Methods
Industrial production of 1,2-hexandiol dinitrate follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hexandiol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Regeneration of 1,2-hexanediol.
Substitution: Formation of various substituted hexanediol derivatives.
Applications De Recherche Scientifique
1,2-Hexandiol dinitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2-hexandiol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This activation results in the relaxation of smooth muscle cells and vasodilation, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Hexanediol: The parent compound with hydroxyl groups instead of nitrate groups.
Isosorbide dinitrate: Another nitrate ester with similar vasodilatory properties.
1,6-Hexanediol: A related diol with a different carbon chain length.
Uniqueness
1,2-Hexandiol dinitrate is unique due to its specific structure and the presence of nitrate groups, which impart distinct chemical and biological properties. Its ability to release nitric oxide upon decomposition differentiates it from other similar compounds and makes it valuable in various applications.
Propriétés
Numéro CAS |
110539-07-6 |
|---|---|
Formule moléculaire |
C6H12N2O6 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
1-nitrooxyhexan-2-yl nitrate |
InChI |
InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
YUWYAYLMKPCSHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



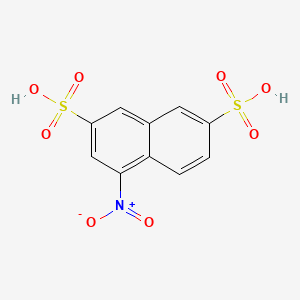
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)

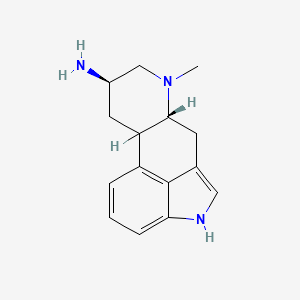
![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
